Sulfabenz

説明

Historical Context of Sulfonamide Research in Medicinal Chemistry

The journey of sulfonamides in medicine began with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orghekint.org In the early 1930s, at Bayer AG, a team of researchers led by Gerhard Domagk was investigating coal-tar dyes for their potential to target and attack harmful microorganisms. wikipedia.org This research was inspired by Paul Ehrlich's earlier concept of "magic bullets" – chemicals that could selectively target pathogens without harming the host. hekint.org

In 1932, chemists Fritz Mietzsch and Joseph Klarer, part of the Bayer team, synthesized Prontosil, an orange-red dye. hekint.org Subsequent experiments by Domagk revealed its remarkable effectiveness against streptococcal infections in mice, a discovery that earned him the Nobel Prize in Physiology or Medicine in 1939. hekint.orgopenaccesspub.org It was later discovered that Prontosil itself was a prodrug, meaning it is metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.org This revelation, made by Ernest Fourneau's team at the Pasteur Institute in 1936, opened the floodgates for the synthesis of a multitude of sulfonamide derivatives. openaccesspub.org

The introduction of sulfonamides marked the dawn of the antibiotic era, providing the first effective systemic treatments for a wide range of bacterial infections and significantly reducing mortality rates from diseases like pneumonia and puerperal fever. wikipedia.orghekint.org During World War II, sulfonamides were extensively used to treat wound infections in soldiers. hekint.org The success of these early sulfa drugs spurred further research, leading to the development of derivatives with improved efficacy and a broader spectrum of activity. openaccesspub.org

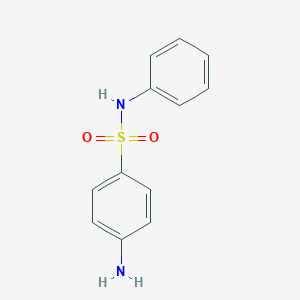

Significance of 4-Amino-N-phenylbenzenesulfonamide within the Sulfonamide Class

4-Amino-N-phenylbenzenesulfonamide, also known as sulfanilanilide, is a key representative of the N-substituted sulfonamides. Its significance lies in its core structure, which has served as a foundational scaffold for the design and synthesis of numerous derivatives with diverse biological activities. The presence of the N-phenyl group allows for a wide range of chemical modifications, enabling researchers to fine-tune the compound's properties for specific applications.

The general structure of sulfonamides consists of a para-amino-substituted benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). In 4-Amino-N-phenylbenzenesulfonamide, one of the hydrogens of the sulfonamide nitrogen is replaced by a phenyl group. This substitution is crucial as it influences the compound's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.

The exploration of N-substituted sulfonamides like 4-Amino-N-phenylbenzenesulfonamide has been a fertile ground for medicinal chemistry. By introducing various substituents on the phenyl ring or modifying the core structure, researchers have been able to develop compounds with a wide array of pharmacological activities beyond the initial antibacterial effects of the parent sulfonamides.

Overview of Research Trajectories and Potential Applications

Research into 4-Amino-N-phenylbenzenesulfonamide and its derivatives has expanded far beyond their original use as antibacterials. nih.gov A significant area of investigation is their role as inhibitors of various enzymes. For instance, many sulfonamide derivatives have been studied as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. nih.gov Inhibition of specific CA isoforms has potential therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov

The versatility of the 4-Amino-N-phenylbenzenesulfonamide scaffold has also led to the synthesis of derivatives with other biological activities. Research has explored their potential as:

Anticancer agents: Some derivatives have shown promise in inducing apoptosis (programmed cell death) in cancer cells. researchgate.net

Anti-inflammatory agents: Modifications to the core structure have yielded compounds with anti-inflammatory properties. nih.gov

Urease inhibitors: Certain derivatives have been found to inhibit urease, an enzyme implicated in the pathogenesis of infections by Helicobacter pylori. nih.gov

The synthesis of Schiff bases from 4-Amino-N-phenylbenzenesulfonamide has been a particularly fruitful research avenue. mdpi.com These compounds, characterized by a C=N double bond, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. mdpi.com

The ongoing research into 4-Amino-N-phenylbenzenesulfonamide and its analogues highlights the enduring importance of this chemical class in the quest for new therapeutic agents and other valuable chemical entities.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXKQSCKVQATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046287 | |

| Record name | Sulfabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-77-5 | |

| Record name | Sulfabenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfabenz [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfabenz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfabenz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFABENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70F6K03F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization Methodologies

Synthetic Routes for 4-Amino-N-phenylbenzenesulfonamide and its Analogues

The construction of 4-Amino-N-phenylbenzenesulfonamide and related structures can be achieved through several synthetic pathways. These routes are designed to build the molecule's core structure, which consists of a sulfonamide linkage between two substituted benzene (B151609) rings.

Multi-step synthesis is a foundational approach for creating complex molecules like sulfonamides, often employing protecting groups to manage the reactivity of functional groups. A classic illustration of this strategy is the synthesis of sulfanilamide (B372717), a structural analogue of 4-Amino-N-phenylbenzenesulfonamide. In this sequence, the highly reactive amino group of a starting material like aniline (B41778) is first protected, typically as an amide (e.g., acetanilide). utdallas.edu This protection prevents unwanted side reactions during subsequent steps. The protected intermediate then undergoes electrophilic aromatic substitution, followed by reaction with a nucleophile and a final deprotection step (hydrolysis) to reveal the free amine, completing the synthesis. utdallas.edu

A more direct two-step process has been used for preparing N-substituted sulfonamides. nsf.gov This method involves:

Sulfonamide Formation: Treatment of a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) with a primary amine to form the initial sulfonamide. nsf.gov

N-Alkylation/Arylation: Subsequent reaction, such as benzylation, of the sulfonamide nitrogen to introduce the final N-substituent. nsf.gov

This sequential approach allows for the controlled and stepwise construction of the desired molecule. utdallas.edunsf.gov

One-pot syntheses represent a significant advancement in chemical efficiency by combining multiple reaction steps into a single procedure without isolating intermediate compounds. While detailed one-pot syntheses specifically for 4-Amino-N-phenylbenzenesulfonamide are not extensively documented in the provided literature, the development of such methods for related compounds highlights their potential. For instance, the similarities between the two steps in the synthesis of N-benzyl-4-methylbenzenesulfonamides lend credence to the development of a one-pot method starting from 4-methylbenzenesulfonyl chloride. nsf.gov

The Curtius degradation provides a specific and powerful route for synthesizing urea (B33335) derivatives of benzenesulfonamides. This reaction involves the thermal rearrangement of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile, such as a primary aromatic amine, in a condensation reaction. farmaciajournal.com

A series of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives has been prepared using this methodology. The general synthetic pathway involves:

Synthesis of a precursor acid, such as 4-[(phenylsulfonyl)amino]benzoic acid. farmaciajournal.com

Conversion of the carboxylic acid to the corresponding acyl azide. farmaciajournal.com

Curtius degradation of the azide to form an isocyanate intermediate. farmaciajournal.com

Condensation of the isocyanate with various primary aromatic amines to yield the final N-substituted urea-benzenesulfonamide products. farmaciajournal.com

The structures of several new compounds synthesized via this method are detailed in the table below. farmaciajournal.com

| Compound | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide | C19H17N3O3S | 192-194 | 75 |

| N-[4-[(2-chlorophenylcarbamoyl)amino]phenyl]benzenesulfonamide | C19H16ClN3O3S | 188-190 | 68 |

| N-[4-[(3-chlorophenylcarbamoyl)amino]phenyl]benzenesulfonamide | C19H16ClN3O3S | 198-200 | 72 |

| N-[4-[(4-chlorophenylcarbamoyl)amino]phenyl]benzenesulfonamide | C19H16ClN3O3S | 220-222 | 78 |

| N-[4-[(2-methylphenylcarbamoyl)amino]phenyl]benzenesulfonamide | C20H19N3O3S | 178-180 | 65 |

| N-[4-[(4-methylphenylcarbamoyl)amino]phenyl]benzenesulfonamide | C20H19N3O3S | 212-214 | 76 |

| N-[4-[(4-bromophenylcarbamoyl)amino]phenyl]benzenesulfonamide | C19H16BrN3O3S | 228-230 | 74 |

| N-[4-[(4-fluorophenylcarbamoyl)amino]phenyl]benzenesulfonamide | C19H16FN3O3S | 210-212 | 70 |

| N-[4-[(4-nitrophenylcarbamoyl)amino]phenyl]benzenesulfonamide | C19H16N4O5S | 248-250 | 64 |

N-sulfonation is the key step in forming the sulfonamide bond. This is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. For instance, p-acetamidobenzenesulfonyl chloride can be reacted with ammonia (B1221849) to form p-acetamidobenzenesulfonamide. utdallas.edu The sulfonyl chloride's high reactivity is due to the chloride ion being an excellent leaving group. utdallas.edu

Hydrolysis is often a critical final step in multi-step syntheses, particularly when protecting groups are used. In the synthesis of many 4-aminobenzenesulfonamide derivatives, an acetamido group is used to protect the reactive amino group. Once the sulfonamide core has been constructed, this protecting group is removed by acid or base-catalyzed hydrolysis to yield the free primary amine of the final product. utdallas.edu

Derivatization Strategies and Design Rationale for Analogues

Derivatization of the 4-Amino-N-phenylbenzenesulfonamide scaffold is a common strategy to explore structure-activity relationships and optimize properties. The design rationale often involves a "tail" strategy, where moieties are attached to the core structure to provide desired physico-chemical properties that can influence potency and selectivity for biological targets. nih.gov

N-substitution is a primary method for creating analogues, involving the modification of either the N-phenyl group or the 4-amino group. Many derivatives are synthesized using sulfanilamide as a starting material, leading to N-4-mono-substituted or 4-N,N-disubstituted products. nih.gov

One approach involves reacting 4-aminobenzene-1-sulfonamide with acrylic acid to produce N-substituted-β-alanine derivatives. nih.gov Further reactions can be performed on these derivatives to create a wide range of compounds, including dihydropyrimidinediones and hydrazones. nih.gov The table below summarizes the synthesis of several N-aryl-β-alanine derivatives starting from 4-aminobenzene-1-sulfonamide. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-aminobenzene-1-sulfonamide | (a) DMSO, CS₂, C₂H₅I, rt, 3 h | Diethyl 4-aminophenylsulfonylcarbonimidodithioate | 90 |

| 4-aminobenzene-1-sulfonamide | (b) acrylic acid, hydroquinone, rt, 6 h | 3-[(4-Sulfamoylphenyl)amino]propanoic acid | 69 |

| 3-[(4-Sulfamoylphenyl)amino]propanoic acid | (d) NH₂CONH₂, anhydrous AcOH, reflux, 16 h | 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide (B13082591) | 56 |

| 3-[(4-Sulfamoylphenyl)amino]propanoic acid | (d) KCNS, anhydrous AcOH, reflux, 16 h | 4-(4-Oxo-2-thioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide | 54 |

Another key N-substitution strategy is the alkylation or benzylation of the sulfonamide nitrogen itself. This can be achieved by treating a primary sulfonamide with an alkyl halide. For example, N-benzyl-4-methylbenzenesulfonamides can be prepared via the benzylation of the corresponding 4-methylbenzenesulfonamide. nsf.gov This substitution can be performed under conditions that support an SN1-like reaction, especially when the sulfonamide is a weak nucleophile. nsf.gov The optimization of such derivatives, for instance in the development of 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide ghrelin receptor antagonists, highlights the importance of this strategy in medicinal chemistry. nih.gov

Aromatic Ring Modifications

Modifications to the aromatic rings of 4-Amino-N-phenylbenzenesulfonamide are a primary method for synthesizing new derivatives. These reactions can introduce various substituents, altering the electronic and steric properties of the molecule. For instance, the synthesis of N-[4-[(phenylcarbamoyl)amino]phenyl]-benzenesulfonamide derivatives can be achieved through a Curtius degradation of a corresponding azide, followed by condensation with primary aromatic amines. farmaciajournal.com This method has been used to produce a series of derivatives with halogenated aromatic moieties. farmaciajournal.comfarmaciajournal.com The process involves dissolving the azide in dioxane and gradually adding it to a warm solution containing the halogen-substituted aromatic amine. farmaciajournal.com

Another approach involves the direct modification of a related precursor. For example, 4-[(phenylsulfonyl)amino]-benzoic acid can be synthesized by condensing benzenesulfonyl chloride with 4-aminobenzoic acid in the presence of potassium carbonate. farmaciajournal.com This intermediate can then be further modified to introduce different functionalities on the aromatic ring.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the 4-Amino-N-phenylbenzenesulfonamide scaffold is a common strategy to generate novel compounds. These heterocyclic moieties can significantly influence the biological activity of the parent compound.

A variety of heterocyclic systems can be introduced through different synthetic routes. For example, N-aryl-β-alanine derivatives containing a primary sulfonamide moiety can serve as precursors for the synthesis of heterocyclic compounds. nih.gov Carboxyhydrazides derived from these alanines are versatile intermediates. nih.gov

Specific examples of heterocycle formation include:

Pyrazoles: 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide can be synthesized by refluxing the corresponding hydrazide with 2,4-pentanedione in the presence of concentrated HCl. nih.gov

Pyrroles: Reaction of the hydrazide with 2,5-hexanedione (B30556) in the presence of acetic acid yields the corresponding N-(2,5-dimethyl-1H-pyrol-1-yl) derivative. nih.gov

Oxadiazoles: Treatment of the hydrazide with potassium xanthogenate (formed in situ from carbon disulfide and potassium hydroxide) leads to the formation of a 4,5-dihydro-1,3,4-oxadiazole-2-thione derivative. nih.gov This can be further S-alkylated using reagents like iodoethane. nih.gov

Dihydropyrimidines: N-aryl-β-alanines can be cyclized with urea or thiourea (B124793) in an acidic medium to form dihydropyrimidinedione and dihydropyrimidinonethione rings, respectively. nih.gov

Schiff Base Formation in Synthesis

Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily synthesized from the primary amino group of 4-Amino-N-phenylbenzenesulfonamide and its derivatives. This reaction typically involves the condensation of the amine with an aldehyde or a ketone, often under reflux in a suitable solvent like ethanol. researchgate.netnih.govresearchgate.net

This methodology has been employed to synthesize a wide array of Schiff base derivatives. For instance, a series of Schiff bases were prepared by reacting 4-amino-N-substituted benzenesulfonamides with various aromatic aldehydes. researchgate.netripublication.com Similarly, novel Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and characterized. nih.gov The formation of the Schiff base is a versatile and efficient method for extending the molecular structure and introducing new functional groups. researchgate.netnih.gov

Spectroscopic and Structural Characterization in Synthetic Research

The structural elucidation of newly synthesized derivatives of 4-Amino-N-phenylbenzenesulfonamide is a critical step in synthetic research. A combination of spectroscopic and crystallographic techniques is employed to confirm the molecular structure, identify functional groups, and determine the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural analysis of 4-Amino-N-phenylbenzenesulfonamide derivatives. farmaciajournal.comresearchgate.netspectrabase.com

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule. For example, in the ¹H NMR spectrum of 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide, the signals corresponding to the protons of the newly introduced pyrazole (B372694) ring can be clearly identified. nih.gov Similarly, for Schiff base derivatives, the formation of the azomethine group is confirmed by the appearance of a characteristic singlet for the N=CH proton in the downfield region of the spectrum. ripublication.com The presence of NH protons in heterocyclic moieties, such as the one in an oxadiazole-2-thione derivative, can be observed as a singlet at a high chemical shift (e.g., 13.76 ppm). nih.gov

¹³C NMR: The carbon-13 NMR spectrum is used to identify all unique carbon atoms in the molecule. In the case of a pyrrole (B145914) derivative of 4-Amino-N-phenylbenzenesulfonamide, the presence of the pyrrole ring is confirmed by characteristic resonances for the ring carbons. nih.gov For N-methylated derivatives, the carbon signals of the methyl groups can also be readily assigned. spectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in 4-Amino-N-phenylbenzenesulfonamide and its derivatives. farmaciajournal.comnih.govripublication.comresearchgate.net By analyzing the absorption of infrared radiation at specific frequencies, the presence or absence of key chemical bonds can be determined.

Key vibrational bands observed in the IR spectra of these compounds include:

N-H stretching: The primary amino group (-NH₂) typically shows two distinct stretching bands, while secondary amines (-NH-) show a single band. ripublication.com

C=O stretching: The carbonyl group in imide derivatives displays characteristic strong absorption bands. ripublication.com

C=N stretching: The formation of a Schiff base is confirmed by the appearance of an absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. ripublication.comresearchgate.net

S=O stretching: The sulfonyl group (-SO₂-) exhibits strong, characteristic asymmetric and symmetric stretching vibrations.

N-S stretching: The stretching vibration of the N-S bond in the sulfonamide group is also observable. researchgate.net

For example, the synthesis of imide derivatives is confirmed by the disappearance of the N-H stretching bands of the primary amine and the appearance of C=O stretching bands. ripublication.com Similarly, the formation of an azomethine in Schiff bases is indicated by the presence of a C=N stretching band and the disappearance of the NH₂ stretching bands. ripublication.com

X-ray Crystallography for Molecular Structure and Conformation

Crystal structure analysis has been performed on various derivatives to understand their supramolecular assembly and intermolecular interactions, such as hydrogen bonding and π-π stacking. dntb.gov.uaresearchgate.netmdpi.com For instance, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a related compound, was determined to understand the geometry of the hydrazide moiety. mdpi.com In the case of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex heterocyclic system, X-ray crystallography confirmed the twisted conformation between the triazole and indole (B1671886) rings. mdpi.com The analysis of crystal packing reveals how molecules interact with each other in the solid state, which can influence their physical properties. researchgate.netmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For 4-Amino-N-phenylbenzenesulfonamide, which has a molecular formula of C₁₂H₁₂N₂O₂S, the calculated molecular weight is 248.30 g/mol . sigmaaldrich.comnih.gov

The primary fragmentation events anticipated for 4-Amino-N-phenylbenzenesulfonamide involve the cleavage of the sulfonamide linkage. Key fragmentation pathways include:

Cleavage of the S-N bond: This is a common fragmentation route for sulfonamides, which would lead to the formation of distinct fragment ions corresponding to the aniline and the p-aminobenzenesulfonyl portions of the molecule.

Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction in the mass spectrometry of aromatic sulfonamides can lead to the extrusion of a neutral SO₂ molecule.

Formation of Radical Cations: The fragmentation of protonated sulfonamides can result in the generation of radical cations of the constituent amines.

Based on these established patterns, the following table outlines the expected major fragment ions for 4-Amino-N-phenylbenzenesulfonamide.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 249 | [C₁₂H₁₃N₂O₂S]⁺ | Molecular ion peak (M+H)⁺ |

| 184 | [C₁₂H₁₂N₂]⁺ | Loss of SO₂ |

| 156 | [C₆H₅NSO₂]⁺ | Cleavage of the C-S bond in the p-aminophenyl group |

| 93 | [C₆H₇N]⁺ | Aniline cation, resulting from S-N bond cleavage |

| 92 | [C₆H₆N]⁺ | Aniline radical cation |

This table represents predicted fragmentation patterns based on the general behavior of sulfonamides in mass spectrometry and is for illustrative purposes.

Purification and Yield Optimization in Compound Synthesis

The efficient synthesis and purification of 4-Amino-N-phenylbenzenesulfonamide are crucial for its application in further research and development. While specific, detailed protocols for the yield optimization of this particular compound are not extensively published, general methodologies for the synthesis and purification of benzenesulfonamide (B165840) derivatives can be applied and optimized.

Research into the synthesis of related benzenesulfonamide derivatives has reported yields as high as 80%, providing a benchmark for the optimization of the synthesis of 4-Amino-N-phenylbenzenesulfonamide. farmaciajournal.com The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.

Purification Techniques:

Following synthesis, the crude product requires purification to remove unreacted starting materials and byproducts. The following methods are commonly employed for the purification of sulfonamides:

Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is critical and is often determined empirically. For sulfonamides, which possess both polar (amino and sulfonamide groups) and non-polar (benzene rings) moieties, a solvent pair is often effective. google.com A common approach involves dissolving the compound in a solvent in which it is soluble at an elevated temperature and then adding a second solvent in which it is less soluble to induce crystallization upon cooling. For related sulfonamides, solvent systems such as ethanol-water have been used effectively. google.com Isopropanol has also been noted as a suitable recrystallization solvent for some sulfonamides.

Chromatography: Chromatographic techniques are highly effective for the separation and purification of sulfonamides.

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of a reaction and for identifying suitable solvent systems for column chromatography. For the separation of sulfonamides, silica (B1680970) gel plates are commonly used with solvent systems such as chloroform/n-butanol.

Column Chromatography: For larger-scale purification, column chromatography using silica gel as the stationary phase is a standard method. The mobile phase, or eluent, is selected based on the separation achieved in TLC.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more efficient and higher-resolution separation method. Reversed-phase HPLC, using a non-polar stationary phase (like C8 or C18) and a polar mobile phase, is a common technique for the purification and analysis of sulfonamides. wu.ac.thwu.ac.th Gradient elution, where the composition of the mobile phase is changed over time, can be optimized to achieve excellent separation of the desired compound from its impurities. wu.ac.th

Yield Optimization:

Optimizing the reaction yield involves a systematic variation of reaction parameters, including:

Reaction Time and Temperature: Adjusting these parameters can significantly influence the rate of reaction and the formation of byproducts.

Stoichiometry of Reactants: Varying the molar ratios of the starting materials can drive the reaction towards the desired product.

Work-up and Purification Procedure: An efficient purification method minimizes the loss of the product during isolation, thereby maximizing the final yield.

By carefully controlling these factors and employing effective purification strategies, the synthesis of 4-Amino-N-phenylbenzenesulfonamide can be optimized to achieve high yields of the pure compound.

Biological Activity and Pharmacological Studies

Antimicrobial Research on 4-Amino-N-phenylbenzenesulfonamide Derivatives

Derivatives of 4-Amino-N-phenylbenzenesulfonamide have demonstrated notable antimicrobial properties, positioning them as subjects of interest in the ongoing search for new agents to combat pathogenic microorganisms.

The antibacterial action of sulfonamide derivatives is a well-established principle in medicinal chemistry. These compounds have been synthesized and evaluated for their efficacy against a variety of bacterial strains, showing a range of activities from moderate to potent.

The primary mechanism by which sulfonamides, including derivatives of 4-Amino-N-phenylbenzenesulfonamide, exert their antibacterial effect is through the inhibition of folic acid synthesis. nih.gov Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes a crucial step in the folic acid biosynthesis pathway. By blocking this enzyme, sulfonamides prevent the production of folic acid, leading to the cessation of bacterial growth and replication. nih.gov

The antimicrobial efficacy of 4-Amino-N-phenylbenzenesulfonamide derivatives is routinely assessed through a variety of in vitro and in vivo assays.

In vitro assays are fundamental for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound. The broth microdilution method is a standard technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. mdpi.commdpi.com The cup-plate method is another technique used to screen for antibacterial action by measuring the zone of inhibition around a well containing the test compound. For instance, some novel 4-amino-N-(4-phenylthiazol-2-yl)benzene sulfonamide derivatives have shown good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae at a concentration of 300 µg/mL.

In vivo assays are conducted in animal models, such as mice, to evaluate the efficacy of a compound in a living organism. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the drug. For example, in a murine model of Staphylococcus aureus infection, the administration of an effective antimicrobial peptide led to a reduction in the bacterial load in the peritoneal lavage solution. nih.gov Similarly, the anti-MRSA effect of a novel antimicrobial peptide was found to be comparable to vancomycin (B549263) when administered via intraperitoneal injection in an immune-suppressed mouse model. nih.gov

In addition to their antibacterial properties, derivatives of 4-Amino-N-phenylbenzenesulfonamide have also been investigated for their antifungal activity. A study on N-arylbenzenesulfonamides revealed that several derivatives exhibited broad-spectrum antifungal activity against various plant pathogenic fungi, with 50% inhibition (ED50) values in the range of 3-15 µg/ml. nih.gov Subsequent in vivo testing of selected derivatives demonstrated significant disease control against wheat leaf rust and cabbage club root disease. nih.gov Other research has focused on synthesizing N-phenylbenzamides and evaluating their antifungal activity against Candida albicans, demonstrating their potential as topical antifungal agents. mdpi.com The mechanism of action for some antifungal derivatives is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and fungal cell death. nih.gov

Antibacterial Activity: Mechanisms and Efficacy against Bacterial Strains

Anticancer Research and Cytotoxic Activity

The structural versatility of the 4-Amino-N-phenylbenzenesulfonamide framework has been leveraged in the design of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.govmdpi.com

A significant body of research has focused on the in vitro evaluation of 4-Amino-N-phenylbenzenesulfonamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound.

HeLa (Cervical Cancer): Newly synthesized peptide esters of Galantamine, when tested against HeLa cells, showed significant suppression of cell viability. One derivative, GAL-LEU, exhibited an IC50 value of 23.63 µM. pharmacophorejournal.com

HCT-116 (Colon Cancer): Several studies have reported the cytotoxic effects of various derivatives on HCT-116 cells. For instance, certain 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives inhibited the growth of HCT-116 cells with IC50 values in the range of 8–10 μM. mdpi.com Another study on nutraceuticals found that capsaicin (B1668287) was cytotoxic against the p53 knockout HCT-116 cell line with an IC50 of 19.67 µM. nih.gov

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line has been a common target for evaluating the cytotoxicity of these derivatives. Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against MCF-7 cells, with one compound exhibiting an IC50 value of 0.57 μM. researchgate.net Similarly, some 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates displayed antiproliferative effects, with one derivative showing an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

HepG2 (Liver Cancer): Derivatives of 4-Amino-N-phenylbenzenesulfonamide have also been tested against the HepG2 liver cancer cell line. A pyrido[2,3-d]pyrimidine derivative that was potent against MCF-7 cells also showed an IC50 value of 1.13 μM against HepG2 cells. researchgate.net In another study, new semi-synthetic phenoxy acetamide (B32628) derivatives were found to be more promising against HepG2 than MCF-7 cells, with one compound having an IC50 of 1.43 µM. mdpi.com Furthermore, amino acid derivatives of AD-2 demonstrated better cytotoxic effects on HepG2 cells compared to the parent compound. nih.gov

MDA-MB-231 (Triple-Negative Breast Cancer): The aggressive triple-negative breast cancer cell line, MDA-MB-231, has been a focus of several cytotoxicity studies. Thiazol-4-one-benzenesulfonamide derivatives have displayed enhanced growth inhibition on MDA-MB-231 cells, with one compound showing an IC50 of 3.58 μM. nih.gov Another study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates found that one derivative had the highest antiproliferative inhibition with an IC50 of 18.28 µg/mL. nih.gov

The following table summarizes the in vitro cytotoxic activity of various derivatives against the specified human cancer cell lines.

| Cancer Cell Line | Derivative Class | IC50 Value | Reference |

|---|---|---|---|

| HeLa | Peptide esters of Galantamine (GAL-LEU) | 23.63 µM | pharmacophorejournal.com |

| HCT-116 | 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine | 8–10 μM | mdpi.com |

| HCT-116 (p53-/-) | Capsaicin | 19.67 µM | nih.gov |

| MCF-7 | Pyrido[2,3-d]pyrimidine derivative | 0.57 µM | researchgate.net |

| MCF-7 | 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | 4.3 ± 0.11 µg/mL | nih.gov |

| HepG2 | Pyrido[2,3-d]pyrimidine derivative | 1.13 µM | researchgate.net |

| HepG2 | Phenoxy acetamide derivative | 1.43 µM | mdpi.com |

| MDA-MB-231 | Thiazol-4-one-benzenesulfonamide derivative | 3.58 µM | nih.gov |

| MDA-MB-231 | 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | 18.28 µg/mL | nih.gov |

Cell Cycle Modulation and Apoptosis Induction Studies

Derivatives of the aminobenzenesulfonamide scaffold have been identified as potent agents capable of influencing cell cycle progression and inducing programmed cell death (apoptosis) in cancer cells. These effects are critical for their potential anticancer activity.

Studies have shown that novel sulfonamide derivatives can halt the proliferation of cancer cells by arresting the cell cycle at various phases. For instance, certain antitumor sulfonamides have been found to block the cell cycle in the G1 phase nih.gov. A specific 2,4-dinitrobenzenesulfonamide (B1250028) derivative demonstrated selective cytotoxicity against acute leukemia cell lines by inducing cell cycle arrest at the G2/M or G0/G1 phase, depending on the cell line nih.gov.

The induction of apoptosis is a key mechanism for the anticancer effects of these compounds. A novel 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide derivative, known as 3c, was shown to induce apoptosis in human colorectal cancer cells. nih.govnih.gov The mechanism involves the generation of reactive oxygen species (ROS), which leads to a cascade of intracellular events including the upregulation of the p53 tumor suppressor protein, modulation of the Bcl-2 family of proteins, release of cytochrome c from the mitochondria, and subsequent activation of executioner caspases nih.govresearchgate.net. This process culminates in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis nih.govresearchgate.net. The pro-apoptotic effects of this derivative were significantly reversed by the antioxidant N-acetylcysteine, confirming the central role of ROS in its mechanism of action. nih.govresearchgate.net

Radiosensitizing Potential in Cancer Therapy

The sulfonamide structure is being explored for its potential to act as a radiosensitizer, an agent that makes tumor cells more susceptible to radiation therapy. nih.govnih.gov The goal of using a radiosensitizer is to enhance the killing of cancer cells by radiation while minimizing damage to surrounding healthy tissue. ubc.cawikipedia.org

Research has focused on synthesizing novel sulfonamide derivatives and evaluating their ability to augment the cytotoxic effects of gamma radiation. In one study, several newly synthesized sulfonamides with significant anticancer activity were selected and found to enhance the cell-killing effect of γ-radiation against a human liver cancer cell line (HEPG-2) nih.gov. Another study developed a series of iodoquinazolinones featuring a benzenesulfonamide (B165840) moiety. nih.gov One compound from this series not only showed significant cytotoxicity against tumor cells but also demonstrated radiosensitizing activity, increasing radiation-induced cell death in cancer cells exposed to a single dose of 8 Gy gamma radiation. nih.gov Historically, the concept of using sulfonamides in conjunction with radiation has been explored, although early studies focused on prophylactic use during radium therapy. nih.gov

Specific Target Inhibition in Anticancer Mechanisms (e.g., Wnt/β-catenin signaling, Carbonic Anhydrase IX)

The anticancer effects of 4-Amino-N-phenylbenzenesulfonamide derivatives are often linked to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival.

Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to the accumulation of β-catenin, which then promotes the transcription of genes involved in proliferation and metastasis. uniroma1.itnih.gov Several sulfonamide-based compounds have been identified as inhibitors of this critical pathway. uniroma1.itnih.gov For example, N-Aryl benzenesulfonamide scaffolds have been shown to interfere with β-catenin signaling, with some derivatives exhibiting IC₅₀ values in the low micromolar range. uniroma1.itnih.gov The well-known anti-inflammatory drug celecoxib, which contains a sulfonamide group, has been reported to exert part of its anticancer effect by suppressing the Wnt/β-catenin pathway. nih.govnih.govoncotarget.com These findings suggest that the sulfonamide scaffold is a viable starting point for developing inhibitors that target this oncogenic signaling cascade.

Carbonic Anhydrase IX (CA IX): Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and is linked to tumor progression and metastasis, partly by regulating pH in the tumor microenvironment. It is considered a key target for anticancer drug development. The primary sulfonamide group is a classic zinc-binding function that effectively inhibits carbonic anhydrases. Numerous studies have shown that benzenesulfonamide derivatives, including those based on the 4-aminobenzenesulfonamide structure, are potent inhibitors of CA IX. nih.govnih.govmdpi.com The inhibitory activity can be fine-tuned by modifying the "tail" portion of the molecule, which extends from the benzene (B151609) ring, allowing for the development of inhibitors with high potency and selectivity for the tumor-associated CA IX isoform over other, more ubiquitously expressed isoforms. nih.gov

Enzyme Inhibition Studies

The 4-Amino-N-phenylbenzenesulfonamide scaffold has been extensively used to develop inhibitors for a variety of enzymes implicated in different diseases.

Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Therapeutic Implications

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. There are at least 15 different CA isoforms in humans, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govresearchgate.net

Benzenesulfonamides are the most studied class of CA inhibitors. The unsubstituted sulfonamide group (—SO₂NH₂) binds to the Zn(II) ion in the enzyme's active site, which is the cornerstone of their inhibitory activity. Derivatives of 4-aminobenzenesulfonamide have been synthesized and evaluated against a wide range of CA isoforms, including the cytosolic CA I and II, the brain-associated CA VII, and the tumor-related transmembrane isoforms CA IX and XII. nih.govnih.govnih.gov

Studies have demonstrated that modifications to the 4-amino group can lead to highly potent and isoform-selective inhibitors. For example, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides yielded compounds with selectivity towards specific isoforms and potent inhibition of CA VII. nih.gov Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides reported derivatives with potent, low nanomolar inhibition of hCA I, hCA II, and hCA VII. mdpi.com The development of isoform-selective inhibitors is a key goal, as it could lead to drugs with improved efficacy and fewer side effects compared to non-selective inhibitors like acetazolamide. nih.gov

Table 1: Carbonic Anhydrase Inhibition by 4-Aminobenzenesulfonamide Derivatives

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to osmotic stress and oxidative damage implicated in long-term diabetic complications. Therefore, ALR2 inhibitors are being investigated as a therapeutic strategy to prevent or treat these complications.

Derivatives of benzenesulfonamide have shown promise as ALR2 inhibitors. Studies on N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids demonstrated that they were significantly more potent inhibitors of rat lens ALR2 than the corresponding N-(phenylsulfonyl)amino acids. nih.gov Another study prepared N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide derivatives as bioisosteres of N-benzenesulfonylglycine inhibitors, finding that the prepared compounds had higher in vitro ALR2 inhibitory activity than the respective glycine (B1666218) derivatives. nih.gov

Cholinesterase (AChE and BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary treatment strategy for the symptomatic management of Alzheimer's disease.

The sulfonamide scaffold has been incorporated into the design of novel cholinesterase inhibitors. One study synthesized N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives and evaluated their inhibitory effects. mdpi.com The results showed that introducing a sulfonamide moiety and further substitution with a styryl group could significantly improve the inhibitory activity against both AChE and BChE, with some derivatives showing IC₅₀ values in the single-digit micromolar range. mdpi.com This indicates that the benzenesulfonamide structure can serve as a valuable platform for developing dual-acting cholinesterase inhibitors.

Table 2: Cholinesterase Inhibition by Benzenesulfonamide Derivatives

Anti-inflammatory Properties

While direct and extensive research on the anti-inflammatory properties of 4-Amino-N-phenylbenzenesulfonamide is not prominent in the available literature, the broader class of sulfonamides has been associated with anti-inflammatory effects. Additionally, some amino acids, which share a functional group with the subject compound, have demonstrated anti-inflammatory activity.

For instance, studies on various amino acids have shown that they can exhibit anti-inflammatory effects in different experimental models. Orally administered L-isoleucine, DL-isoleucine, and L-leucine have been reported to possess anti-inflammatory activity. nih.gov The proposed mechanism for this effect is related to the interference with the synthesis or action of prostaglandins. nih.gov

Furthermore, research on other synthetic sulfonamide derivatives has indicated potential anti-inflammatory and analgesic properties. For example, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) has shown significant antinociceptive effects in mouse models of pain, which is often associated with inflammation. The analgesic effect of 4-FBS appears to involve serotonergic and opioidergic pathways. These findings suggest that the sulfonamide scaffold could contribute to anti-inflammatory activity, but further specific investigation on 4-Amino-N-phenylbenzenesulfonamide is required to confirm this.

Cardiovascular System Effects and Perfusion Pressure Modulation

There is currently a lack of specific scientific literature detailing the direct effects of 4-Amino-N-phenylbenzenesulfonamide on the cardiovascular system and its potential to modulate perfusion pressure. Further research is necessary to elucidate any potential cardiovascular activities of this compound.

Ghrelin Receptor Antagonism and Inverse Agonism

Research has been conducted on derivatives of 4-Amino-N-phenylbenzenesulfonamide, specifically focusing on their activity as ghrelin receptor antagonists and inverse agonists. The ghrelin receptor, a G protein-coupled receptor, is involved in various physiological processes, including appetite regulation and energy homeostasis.

A study detailed the optimization of a series of 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide derivatives starting from a screening hit. This optimization led to the discovery of potent ghrelin receptor antagonists and inverse agonists. Inverse agonists are of particular interest as the ghrelin receptor exhibits constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin.

The binding of these antagonist ligands to the ghrelin receptor has been investigated through structural studies. The ligand-binding pocket of the receptor is characterized by a bifurcated structure. Antagonists can occupy this pocket, interacting with key amino acid residues and preventing the conformational changes required for receptor activation by ghrelin. The interaction with these residues is crucial for the high antagonistic affinity of these compounds for the ghrelin receptor.

Hypoglycemic and Antidiabetic Potential

The potential of 4-Amino-N-phenylbenzenesulfonamide and its derivatives as hypoglycemic and antidiabetic agents has been explored, primarily linked to their activity as ghrelin receptor antagonists and inhibitors of certain enzymes involved in glucose metabolism.

Antagonizing the ghrelin receptor is considered a potential therapeutic strategy for type 2 diabetes, as ghrelin is known to decrease glucose-dependent insulin (B600854) secretion. By blocking the action of ghrelin, these antagonists could potentially improve insulin sensitivity and glucose metabolism.

Furthermore, research into derivatives of 4-Amino-N-phenylbenzenesulfonamide has revealed other mechanisms that could contribute to antidiabetic effects. A study on 4-(1-aryl-3-oxo-5-phenylpentylamino) benzenesulfonamides, synthesized from sulfanilamide (B372717) (a related compound), showed that these compounds possess α-glucosidase inhibitory activity. nih.gov α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the intestine, and its inhibition can help to control post-meal blood glucose levels. Some of these derivatives also demonstrated agonist activity on peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. nih.gov

Table 2: Investigated Antidiabetic Mechanisms of 4-Amino-N-phenylbenzenesulfonamide Derivatives

| Mechanism | Target | Potential Effect |

|---|---|---|

| Ghrelin Receptor Antagonism | Ghrelin Receptor | Improved insulin sensitivity and glucose metabolism |

| α-Glucosidase Inhibition | α-Glucosidase | Reduced post-meal blood glucose levels |

Diuretic and Antihypertensive Properties

The sulfonamide functional group is a well-established pharmacophore in diuretic medications. These compounds typically function by inhibiting specific ion transporters in the kidneys, leading to increased excretion of sodium and water, which in turn lowers blood volume and blood pressure. While direct and extensive studies on the diuretic and antihypertensive effects of 4-Amino-N-phenylbenzenesulfonamide itself are not widely documented in recent literature, the broader class of sulfonamide derivatives has been noted for these properties. nih.govnih.gov

Research into related benzenesulfenamide derivatives has shown marked antihypertensive properties in animal models. nih.gov For instance, certain 1-arylpiperazine-4-benzenesulfenamides have demonstrated significant antihypertensive activity. nih.gov Additionally, some triazine derivatives incorporating a sulfonamide moiety have been investigated for their antihypertensive effects. mdpi.com The diuretic action of sulfonamides is often linked to the inhibition of carbonic anhydrase in the renal tubules, a mechanism that also underpins their use in other conditions. nih.gov Some plant extracts containing various phytochemicals, including those with nitrogen and sulfur-containing functional groups, have also been traditionally used and scientifically investigated for their diuretic and antihypertensive effects. nih.govbiorxiv.org

Anticonvulsant Activity

Derivatives of 4-aminobenzenesulfonamide have been a subject of interest in the search for new anticonvulsant drugs. The mechanism of action for many sulfonamide-based anticonvulsants is believed to involve the inhibition of carbonic anhydrase isoenzymes in the brain. nih.gov

A study focused on aromatic amides derived from 4-aminobenzenesulfonamide and branched aliphatic carboxylic acids revealed significant anticonvulsant activity. Several of these compounds were identified as potent inhibitors of specific human carbonic anhydrase (CA) isoforms, namely CA VII and CA XIV, which are implicated in neuronal function. nih.govconsensus.app The evaluation of these compounds in preclinical models helps in identifying candidates with potential for treating epilepsy. nih.gov

Table 1: Anticonvulsant Activity of 4-Aminobenzenesulfonamide Derivatives

| Compound | Carbonic Anhydrase Isoform Inhibition | Anticonvulsant Activity | Reference |

| Branched-alkylamide derivative 1 | Potent inhibitor of CA VII and XIV | Active | nih.gov |

| Branched-alkylamide derivative 2 | Potent inhibitor of CA VII and XIV | Active | nih.gov |

| Branched-alkylamide derivative 3 | Inhibitor of CA II | Active | nih.gov |

| Branched-alkylamide derivative 4 | Inhibitor of all tested CA isoforms | Active | nih.gov |

Antiglaucoma Applications

The application of sulfonamides as antiglaucoma agents is a classic example of mechanism-based drug design, primarily targeting carbonic anhydrase (CA) inhibition. nih.govdrugbank.com The inhibition of CA in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a key factor in the management of glaucoma. nih.govmendeley.com

Derivatives of 4-Amino-N-phenylbenzenesulfonamide have been synthesized and evaluated for their potential as topical antiglaucoma agents. Studies on N-phenylsulfonamide derivatives have shown that some compounds exhibit potent inhibitory activity against CA I and CA II isoenzymes. nih.gov Research has focused on designing water-soluble sulfonamides that can be administered as eye drops. mendeley.comfoxchase.org For instance, derivatives incorporating moieties to enhance water solubility have demonstrated effective IOP lowering in animal models. mendeley.comfoxchase.org

Table 2: Antiglaucoma Potential of Sulfonamide Derivatives

| Derivative Class | Mechanism of Action | Key Findings | Reference |

| N-phenylsulfonamide derivatives | Inhibition of CA I and CA II | Potent inhibition of target isoenzymes | nih.gov |

| Isonicotinic acid-sulfonamide conjugates | Inhibition of CA II and CA IV | Water-soluble with effective IOP lowering | mendeley.com |

| Coumarin-sulfonamide conjugates | Inhibition of CA | Effective IOP lowering in rabbits | nih.gov |

Other Investigated Biological Activities

The structural versatility of the 4-Amino-N-phenylbenzenesulfonamide scaffold has prompted its investigation in a variety of other therapeutic areas.

Antiviral Activity : Benzenesulfonamide derivatives have emerged as a promising class of antiviral agents. Research has demonstrated their activity against a range of viruses, including HIV, Dengue virus (DENV), and Zika virus (ZIKV). nih.govacs.orgacs.orgresearchgate.net For instance, certain benzenesulfonamide-containing phenylalanine derivatives have been identified as potent HIV-1 capsid inhibitors. nih.govacs.org Other studies have shown that N-phenylbenzenesulfonamide derivatives can act as inhibitors of host factors essential for viral replication, such as calcium/calmodulin-dependent protein kinase II (CaMKII), thereby exhibiting activity against DENV and ZIKV. acs.orgresearchgate.net Furthermore, spirothiazolidinone derivatives based on a benzenesulfonamide structure have shown activity against influenza viruses. nih.gov

Antimalarial Activity : The sulfonamide moiety is a known pharmacophore in antimalarial drugs, with its mechanism of action involving the inhibition of the dihydropteroate synthase (DHPS) enzyme in the folate biosynthesis pathway of the Plasmodium parasite. nih.gov This disruption of a critical metabolic pathway inhibits parasite replication. nih.gov Various derivatives, such as sulfonamide-chalcone and sulfonamide-coumarin-triazole hybrids, have been synthesized and shown to be effective against Plasmodium falciparum in vitro. nih.govniscpr.res.in Some of these compounds also appear to have a multi-targeted action, including the inhibition of β-hematin formation. nih.gov Pyrimidine-tethered sulfonamides have also demonstrated potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. rsc.org

Anti-obesity Activity : The search for effective anti-obesity medications has led to the investigation of various chemical scaffolds, including benzenesulfonamide derivatives. nih.gov While extensive research on 4-Amino-N-phenylbenzenesulfonamide for this specific purpose is limited, related structures have been explored. Natural compounds and their synthetic derivatives are a significant source of new anti-obesity drug candidates. nih.govrsc.org

Anti-neuropathic pain : Sulfonamide derivatives have been documented to possess analgesic and antiallodynic properties, making them potential candidates for the treatment of neuropathic pain. nih.gov A study on 4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide, a derivative of the core structure, demonstrated significant antinociceptive effects in a murine model of acute pain. nih.gov The same compound was also effective in reversing thermal hyperalgesia and mechanical allodynia in a model of diabetic neuropathic pain. nih.govnih.gov The mechanism of action is thought to be multifactorial, potentially involving the inhibition of carbonic anhydrase and modulation of serotonergic and opioidergic pathways. nih.govnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Potency

The biological potency of 4-Amino-N-phenylbenzenesulfonamide derivatives is intrinsically linked to specific structural features. The core scaffold, consisting of a central benzenesulfonamide (B165840) group with an amino group at the 4-position and a phenyl ring attached to the sulfonamide nitrogen, is fundamental to its activity. researchgate.netcerradopub.com.br The primary amino group (at C4) is a critical determinant of activity in many classical sulfonamides.

The sulfonamide moiety itself (-SO2NH-) plays a pivotal role. It is believed to mimic p-aminobenzoic acid (PABA), a vital substrate in the folic acid synthesis pathway of many microorganisms. The acidic nature of the sulfonamide proton is also considered important for binding to the target enzyme, dihydropteroate (B1496061) synthase.

Impact of Substituent Modifications on Activity Profile

Modifying the substituents on the 4-Amino-N-phenylbenzenesulfonamide scaffold has a profound impact on the resulting biological activity, allowing for the fine-tuning of potency and selectivity.

Substitutions on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring significantly modulate activity. For instance, in a series of 4-phenyl-1-arylsulfonylimidazolidinones, the introduction of electron-donating or electron-withdrawing groups at the 3 or 4-position of the phenyl ring influenced their cytotoxic activity against cancer cell lines. nih.gov A quantitative structure-activity relationship (QSAR) study of this series revealed that the volume of the substituent at the 4-position is well-correlated with activity, with larger substituents enhancing activity. nih.gov Conversely, a small substituent at the 3-position was also found to increase activity. nih.gov

Substitutions on the benzenesulfonyl motif: Modifications to the benzenesulfonyl portion of the molecule also lead to significant changes in activity. In a study on inhibitors of the Keap1-Nrf2 protein-protein interaction, electron-donating groups like 4-methyl and 4-phenyl on the benzenesulfonyl moiety resulted in comparable or improved inhibitory activities. nih.gov In contrast, electron-withdrawing groups such as 4-fluoro and 4-trifluoromethyl were generally less potent. nih.gov However, a 4-bromo substituent showed better potency than other electron-withdrawing groups. nih.gov

Modifications of the 4-amino group: The primary amino group at the 4-position is a key site for modification. In the development of inhibitors for human carbonic anhydrases, a series of 4-substituted diazobenzenesulfonamides were synthesized. nih.govresearchgate.net These derivatives, where the amino group was converted to a triazene (B1217601) and linked to various cyclic amines, exhibited potent, nanomolar affinities towards certain carbonic anhydrase isozymes. nih.govresearchgate.net The hydrophobicity of the tail group attached to the triazene was found to influence binding affinity, with an increase in hydrophobicity leading to stronger binding for some isoforms. nih.gov

The following interactive table summarizes the impact of various substituent modifications on the activity of 4-Amino-N-phenylbenzenesulfonamide derivatives based on different studies.

| Scaffold/Series | Modification Site | Substituent Type | Observed Effect on Activity | Reference |

| 4-phenyl-1-arylsulfonylimidazolidinones | 4-position of N-phenyl ring | Increased substituent volume | Enhanced cytotoxicity | nih.gov |

| 4-phenyl-1-arylsulfonylimidazolidinones | 3-position of N-phenyl ring | Small substituent | Increased cytotoxicity | nih.gov |

| 1,4-bis(arylsulfonamido)-benzene derivatives | 4-position of benzenesulfonyl | Electron-donating groups (e.g., -CH3, -Ph) | Maintained or improved inhibitory activity | nih.gov |

| 1,4-bis(arylsulfonamido)-benzene derivatives | 4-position of benzenesulfonyl | Electron-withdrawing groups (e.g., -F, -CF3) | Decreased inhibitory activity | nih.gov |

| Diazobenzenesulfonamides | 4-amino group (as triazene linker) | Increased hydrophobicity of tail group | Stronger binding to certain carbonic anhydrase isoforms | nih.gov |

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net The development and validation of robust QSAR models are essential for predicting the activity of new, untested compounds, thereby guiding the design of more potent molecules. basicmedicalkey.comresearchgate.netnih.gov

Ligand-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the three-dimensional (3D) structural requirements for biological activity. nih.govnih.govresearchgate.net These methods are employed when the 3D structure of the biological target is unknown.

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules. The resulting field values are then correlated with the biological activities of the compounds using partial least squares (PLS) analysis. This provides a 3D map that highlights regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable SAR model.

For a series of phenyl alkyl ketone derivatives acting as phosphodiesterase 4 (PDE4) receptor antagonists, 3D-QSAR models were developed using CoMFA and CoMSIA. nih.gov These models were built based on an alignment obtained from a pharmacophore model. nih.gov

The predictive power and statistical significance of a QSAR model are assessed using various validation metrics. basicmedicalkey.commdpi.commdpi.com

r² (Coefficient of Determination): This value indicates the goodness-of-fit of the model, representing the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A value closer to 1.0 indicates a better fit. For the PDE4 inhibitor models, high squared correlation coefficients of up to 0.9720 for CoMFA and 0.9610 for CoMSIA were achieved. nih.gov

q² or r²(cv) (Cross-validated r²): This parameter assesses the internal predictive ability and robustness of the model. It is typically calculated using the leave-one-out (LOO) method, where one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. A q² value greater than 0.5 is generally considered indicative of a robust model. The CoMFA and CoMSIA models for PDE4 inhibitors demonstrated robustness with q² values of up to 0.7582 and 0.8539, respectively. nih.gov

r²pred (Predictive r² for an external test set): This is a measure of the model's ability to predict the activity of an external set of compounds that were not used in the model development. mdpi.com An r²pred value greater than 0.5 is often considered acceptable. The predictive ability of the PDE4 inhibitor models was confirmed with r²pred values of 0.9630 for CoMFA and 0.9470 for CoMSIA. nih.gov

The following table presents the statistical validation parameters for the CoMFA and CoMSIA models developed for a series of PDE4 inhibitors.

| QSAR Model | q² (LOO) | r² | r²pred | Reference |

| CoMFA | 0.7582 | 0.9720 | 0.9630 | nih.gov |

| CoMSIA | 0.8539 | 0.9610 | 0.9470 | nih.gov |

Conformational Analysis and its Influence on SAR

The 3D conformation of 4-Amino-N-phenylbenzenesulfonamide and its derivatives plays a critical role in their biological activity. Conformational analysis helps to understand the spatial arrangement of atoms and functional groups, which directly influences how the molecule interacts with its biological target. researchgate.netmdpi.com

In the context of designing potent inhibitors, understanding the preferred conformation for binding is crucial. For example, in the design of PLK4 inhibitors based on an N-(1H-indazol-6-yl)benzenesulfonamide core, molecular docking studies were used to predict the binding conformation. nih.gov These studies revealed that the indazole core formed key hydrogen bonds with the hinge region of the enzyme, while the phenylsulfonamide fragment occupied a hydrophobic pocket, which was essential for enhancing the inhibitor's efficacy. nih.gov The conformation of the molecule allowed for π–π interactions between the benzene (B151609) ring and a phenylalanine residue in the active site. nih.gov

Furthermore, even subtle changes in conformation due to substituent modifications can have a significant impact on activity. Conformational analysis can help explain why certain substitutions lead to enhanced or diminished potency by revealing how they alter the molecule's shape and its interactions with the target. mdpi.com

Computational and in Silico Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the structural basis of ligand-target interactions.

Molecular docking studies on benzenesulfonamide (B165840) derivatives have been instrumental in elucidating their binding modes with various biological targets, most notably carbonic anhydrases (CAs). Although specific docking studies focusing exclusively on 4-Amino-N-phenylbenzenesulfonamide are not extensively detailed in the literature, the binding patterns of the core benzenesulfonamide scaffold are well-established. Typically, the sulfonamide group is predicted to coordinate with the catalytic Zn(II) ion present in the active site of carbonic anhydrase isoforms. semanticscholar.org The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, displacing a water molecule or hydroxide (B78521) ion, which is a critical step for inhibition. semanticscholar.org The phenyl ring of the benzenesulfonamide moiety generally establishes van der Waals interactions with hydrophobic residues in the active site, while the 4-amino group can form additional hydrogen bonds, contributing to the binding affinity. nih.gov

The binding affinities, often expressed as a docking score or predicted inhibition constant (Ki) or IC50 value, quantify the strength of the interaction. For various sulfonamide derivatives, these computational predictions have shown good correlation with experimentally determined values. For instance, docking of novel isatin-sulfonamide derivatives against carbonic anhydrase IX yielded promising binding affinity scores (S. score) ranging from -6.75 to -7.12, comparable to the standard inhibitor acetazolamide. nih.gov In other studies, binding constants for sulfonamide drugs like sulfadiazine (B1682646) with proteins such as myoglobin (B1173299) have been found to be on the order of 10⁴ M⁻¹. nih.gov These studies showcase the ability of docking to rank and prioritize compounds for further experimental testing.

Table 1: Examples of Predicted/Measured Binding Affinities for Various Sulfonamide Derivatives

| Compound/Derivative Class | Target Protein | Predicted/Measured Affinity | Reference |

| Isatin-Sulfonamide Hybrids | Carbonic Anhydrase IX | S. Score: -6.89 to -7.12 | nih.gov |

| Sulfadiazine (an analogue) | Myoglobin | K_b ≈ 10⁴ M⁻¹ | nih.gov |

| N-substituted-β-d-glucosamine benzenesulfonamides | Carbonic Anhydrase IX | IC₅₀ = 10.01 nM (for most potent) | nih.gov |

| N-(Heterocyclylphenyl)benzenesulfonamide | β-Catenin Armadillo Domain | K_D in low nanomolar range | nih.gov |

| Optimized Sulfonamide Ligand | FKBP12 | K_D = 2.6 nM | acs.org |

This table presents data for various sulfonamide derivatives to illustrate the application of computational and experimental methods in determining binding affinities. K_b: Binding constant; S. Score: Docking Score; IC₅₀: Half maximal inhibitory concentration; K_D: Dissociation constant.

A key outcome of molecular docking is the identification of specific amino acid residues in the target's active site that are crucial for ligand binding. For the benzenesulfonamide class of inhibitors targeting carbonic anhydrase, a consistent set of interactions is observed. The sulfonamide's oxygen atoms often form hydrogen bonds with the backbone amide of residues like Threonine 199 (in hCA II). semanticscholar.org The aromatic ring is typically nestled in a hydrophobic pocket defined by residues such as Valine 121, Phenylalanine 131, and Leucine 198. nih.gov The "tail" portion of the inhibitor, which would include the N-phenyl group in 4-Amino-N-phenylbenzenesulfonamide, can form additional interactions with residues on the rim of the active site, influencing isoform selectivity. nih.gov In studies on other protein targets like FKBP12, docking revealed that sulfonamide oxygens can engage in highly conserved C-H···O=S interactions with the protein. acs.org

Molecular Dynamics Simulations for Ligand-Protein Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked conformation and to explore the flexibility of both the ligand and the protein. nih.gov By simulating the movements of atoms and molecules, MD can confirm whether the interactions predicted by docking are maintained in a more realistic, solvated environment. nih.gov These simulations can reveal subtle conformational changes in the protein upon ligand binding and provide insights into the kinetics of the binding and unbinding processes. nih.govyoutube.com For example, MD simulations have been employed to study sulfonamide-imidazole derivatives targeting the SARS-CoV-2 main protease, confirming the stability of the inhibitor-protein complex through analysis of the simulation trajectory. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can determine various molecular properties, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP). electrochemsci.org For sulfonamides, DFT studies have been used to calculate global reactivity indices that help predict their behavior. electrochemsci.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For instance, a DFT study on sulfamethazine (B1682506) (a related sulfonamide) and sulfadiazine calculated HOMO-LUMO gaps of 4.98 eV and 5.06 eV, respectively, indicating their capability to bind to biomacromolecules. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For sulfonamide derivatives, the MEP map typically shows the most negative potential around the oxygen atoms of the sulfonyl group, identifying them as key sites for interaction with electrophiles, such as the Zn(II) ion in carbonic anhydrase. electrochemsci.org

Table 2: Example of Calculated Global Reactivity Indices for a Sulfonamide Derivative

| Quantum Chemical Parameter | Calculated Value (eV) | Description | Reference |

| E_HOMO | -7.07 | Energy of the Highest Occupied Molecular Orbital | electrochemsci.org |

| E_LUMO | -2.36 | Energy of the Lowest Unoccupied Molecular Orbital | electrochemsci.org |

| Energy Gap (ΔE) | 4.71 | Indicates chemical reactivity and stability | electrochemsci.org |

| Chemical Hardness (η) | 2.36 | Measures resistance to change in electron distribution | electrochemsci.org |

| Chemical Softness (S) | 0.42 | Reciprocal of hardness, indicates reactivity | electrochemsci.org |

This table shows data for 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide as a representative example of DFT calculations on a related sulfonamide structure.

Prediction of pKa Values and Ionization States